2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Description
Scientific Research Applications
Structural Aspects and Properties
Research on structurally similar compounds, like those containing quinoline derivatives, has demonstrated their potential in forming salts and inclusion compounds with various acids. Such compounds exhibit interesting properties, such as enhanced fluorescence emission, which could be leveraged in developing novel fluorescent markers for biochemical applications (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Pharmacological Studies
Novel synthesis methods have been developed for related compounds, showing potential biological activities. For instance, the synthesis of N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives has been carried out, indicating these compounds might exhibit significant pharmacological activities (D. Bhambi, D. K. Sain, V. K. Salvi, C. Sharma, G. L. Talesara, 2010).
Antimicrobial and Anticancer Activity
Compounds with a quinoline backbone have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, the study on novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring demonstrated significant antimicrobial activity, suggesting the potential of similar compounds in developing new antimicrobial agents (L. Yurttaş, Aslıhan Kubilay, A. Evren, İpek Kısacık, H. Karaca Gençer, 2020).
Inhibition of Src Kinase and Anticancer Potential
Research on thiazolyl N-benzyl-substituted acetamide derivatives has shown Src kinase inhibitory and anticancer activities. These studies highlight the therapeutic potential of compounds with similar structural features in treating cancer through targeted inhibition of specific enzymes (Asal Fallah-Tafti, A. Foroumadi, R. Tiwari, A. Shirazi, D. Hangauer, Yahao Bu, T. Akbarzadeh, K. Parang, A. Shafiee, 2011).
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O4/c1-2-34-20-11-12-23-21(13-20)26(33)22(25(32)16-3-5-17(27)6-4-16)14-30(23)15-24(31)29-19-9-7-18(28)8-10-19/h3-14H,2,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCALHKJLZOKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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